3-[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
Overview
Description
3-[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.
Coupling Reaction: The acetylated pyrrolidine and the piperidine ring are coupled using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Introduction of the Trifluoromethyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its various functional groups and rings make it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide.
Trifluoromethyl Phenyl Derivatives: Compounds like 4-(trifluoromethyl)aniline.
Uniqueness
What sets 3-[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide apart is its combination of multiple functional groups and rings, which can lead to unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
3-[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O3/c22-21(23,24)16-6-8-17(9-7-16)25-18(28)10-5-15-3-1-11-26(13-15)20(30)14-27-12-2-4-19(27)29/h6-9,15H,1-5,10-14H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSNPTYVRSLQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCCC2=O)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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